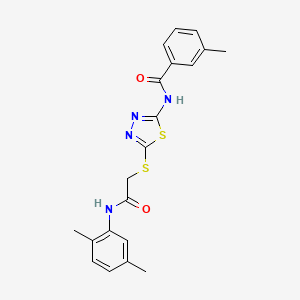

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide

Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. Its structure includes a 2,5-dimethylphenylamino group and a 3-methylbenzamide substituent, which likely influence its biological and physicochemical properties.

1,3,4-Thiadiazoles are known for diverse biological activities, including anticancer, antimicrobial, and plant-growth-promoting effects .

Properties

IUPAC Name |

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S2/c1-12-5-4-6-15(9-12)18(26)22-19-23-24-20(28-19)27-11-17(25)21-16-10-13(2)7-8-14(16)3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGISEAFUWLMKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide is a compound that incorporates a 1,3,4-thiadiazole moiety, known for its diverse biological activities. The unique structure of this compound suggests potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 378.51 g/mol. It features:

- A thiadiazole ring , which is known for its role in various biological activities.

- An amide bond that may undergo hydrolysis under acidic or basic conditions.

- A dimethylphenyl group contributing to its chemical reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that derivatives of 1,3,4-thiadiazole exhibit a wide range of biological activities, including:

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have shown significant antimicrobial properties against various pathogens:

- Antibacterial : Effective against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole .

- Antifungal : Active against fungal strains such as Aspergillus niger and Candida albicans with notable zones of inhibition observed in various studies .

Anticancer Activity

Thiadiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines. For example:

- In vitro studies have shown that certain compounds exhibit significant antiproliferative activity against breast cancer (T47D), colon cancer (HT-29), and leukemia cell lines with IC50 values indicating potent activity .

- Mechanistic studies suggest that these compounds may inhibit tubulin polymerization, thereby disrupting cancer cell division .

The biological activity of this compound can be attributed to:

- Interaction with Enzymes : The thiadiazole moiety may interact with various enzymes involved in metabolic pathways.

- Binding Affinities : Studies indicate promising binding affinities to biological targets which could enhance its therapeutic efficacy .

Case Studies

Several studies have highlighted the potential of thiadiazole derivatives:

- Antimicrobial Efficacy : A study reported that specific thiadiazole derivatives exhibited MIC values as low as 32.6 µg/mL against resistant bacterial strains .

- Cytotoxicity Against Cancer Cells : Research demonstrated that certain derivatives showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the thiadiazole class exhibit significant antimicrobial properties. The compound has shown effectiveness against various pathogens:

- Antibacterial Properties : Effective against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). Certain derivatives have demonstrated minimum inhibitory concentrations (MIC) lower than standard antibiotics.

- Antifungal Activity : Active against fungal strains such as Aspergillus niger and Candida albicans, with notable zones of inhibition observed in studies.

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- Cytotoxic Effects : In vitro studies have shown significant antiproliferative activity against various cancer cell lines, including breast cancer (T47D), colon cancer (HT-29), and leukemia cell lines. IC50 values indicate potent activity.

- Mechanistic Insights : Studies suggest that these compounds may inhibit tubulin polymerization, disrupting cancer cell division.

Case Studies

Several studies have highlighted the potential applications of N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide:

- Antimicrobial Efficacy : A study reported specific thiadiazole derivatives exhibiting MIC values as low as 32.6 µg/mL against resistant bacterial strains.

- Selective Cytotoxicity Against Cancer Cells : Research demonstrated that certain derivatives showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, synthesis methods, and biological activities of analogous compounds:

Key Differences and Implications

The 3-methylbenzamide substituent differs from the trichloroethyl group in , reducing steric hindrance and possibly increasing binding affinity to target proteins.

Biological Activity: Compounds with benzamide moieties (e.g., ) show anticancer activity, while those with trichloroethyl groups () are structurally rigid, favoring crystallinity over solubility. The target compound’s thioether linkage (–S–CH₂–) may confer redox activity, unlike the methyleneamino (–NH–CH₂–) groups in .

Structural Insights :

- X-ray studies in reveal that planarity and intramolecular hydrogen bonds (e.g., C–H···N) stabilize the thiadiazole core, which could enhance the target compound’s stability in biological environments.

Q & A

Q. What are the standard synthetic protocols for preparing this thiadiazolyl-benzamide compound?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Condensation : Reacting 2-((2,5-dimethylphenyl)amino)-2-oxoethyl thiol with a substituted 1,3,4-thiadiazol-2-amine precursor.

Cyclization : Using concentrated sulfuric acid or similar agents to facilitate heterocycle formation (e.g., thiadiazole ring closure) .

Purification : Isolation via ice-water precipitation, followed by washing and drying. Yield optimization may require adjusting solvent ratios (e.g., ethanol or acetone) and reaction durations .

Q. Key Characterization Tools :

Q. How is the structural integrity of intermediates confirmed during synthesis?

Methodological Answer: Intermediate isolation (e.g., N-substituted thioamides) often requires co-crystallization with stable derivatives for X-ray diffraction analysis. For example:

- X-ray Diffraction : Resolves bond lengths and angles in co-crystals (e.g., acetamide-thioacetamide hybrids) to confirm regiochemistry .

- TLC Monitoring : Uses chloroform:acetone (3:1) as an eluent to track reaction progress and intermediate purity .

Challenges : Thioacetamide derivatives may resist isolation due to instability; alternative strategies include derivatization or in situ analysis .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields or byproduct formation?

Methodological Answer: Systematic optimization is critical:

- Parameter Screening : Vary temperature (293–298 K vs. reflux), solvent (ethanol vs. acetone), and acid concentration (e.g., H₂SO₄) to minimize side reactions .

- Byproduct Analysis : Use HPLC or GC-MS to identify impurities. For example, incomplete cyclization may yield open-chain analogs requiring re-optimization .

Case Study : In , extending heating duration from 15 to 30 minutes increased yield from 76% to 97% for a related thiadiazole derivative .

Q. What advanced techniques validate the compound’s biological activity (e.g., cytotoxicity)?

Methodological Answer:

- In Vitro Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa or MCF-7) to measure IC₅₀ values. Pre-screen compounds at 10–100 µM concentrations .

- Molecular Docking : Simulate interactions with target proteins (e.g., EGFR or tubulin) using AutoDock Vina. Focus on hydrogen bonding between the thiadiazole ring and active-site residues .

Example : Thiadiazole derivatives with 4-chlorophenyl groups showed enhanced cytotoxicity via tubulin polymerization inhibition .

Q. How can computational modeling improve synthetic route design?

Methodological Answer:

- DFT Calculations : Predict reaction pathways (e.g., cyclization energy barriers) using Gaussian or ORCA software. Compare activation energies for acid-catalyzed vs. thermal routes .

- Retrosynthetic Analysis : Tools like Synthia or Reaxys propose alternative precursors (e.g., substituting 2,5-dimethylphenyl with electron-withdrawing groups) .

Case Study : COMSOL Multiphysics simulations can model heat/mass transfer in reflux conditions to optimize reaction scalability .

Q. What strategies resolve discrepancies in spectroscopic data interpretation?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (δ ~7.0–8.0 ppm) .

- Isotopic Labeling : Use ¹³C-labeled reagents to track carbonyl or methyl group incorporation in ambiguous cases .

Example : In , ¹H NMR confirmed the absence of unreacted isothiocyanate via disappearance of δ ~3.3 ppm (NCS group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.